(3R)-1-(2-Aminoethyl)-3-pyrrolidinol
Overview
Description
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (3R)-1-(2-Nitroethyl)-3-pyrrolidinol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient and sustainable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2-Aminoethyl)-3-pyrrolidinol: A stereoisomer with similar chemical properties but different biological activity.
1-(2-Aminoethyl)-2-pyrrolidinol: A structural isomer with a different position of the hydroxyl group.
1-(2-Aminoethyl)-3-piperidinol: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCTCNYKCENHP-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655084 | |
Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672325-36-9 | |
Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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